molecular formula C23H15N3OS B11021218 N-(1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide CAS No. 88067-78-1

N-(1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide

Cat. No.: B11021218
CAS No.: 88067-78-1
M. Wt: 381.5 g/mol
InChI Key: UPTQIZSIHPGRDU-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide is a fascinating compound with a complex structure. Let’s break it down:

    Benzothiazole (BT): This compound contains a benzothiazole moiety, which is a bicyclic heterocyclic ring system.

    Quinoline: The quinoline ring is fused to the benzothiazole, creating an intriguing hybrid structure.

    Carboxamide Group: The carboxamide functional group (CONH₂) is attached to the quinoline ring.

Preparation Methods

Synthetic Routes:: The synthesis of N-(1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide involves several steps. One possible synthetic route includes the following:

    Formation of Benzothiazole Ring: Start by synthesizing the benzothiazole ring, which can be achieved through various methods, such as cyclization reactions.

    Introduction of Quinoline Ring: Next, fuse the quinoline ring to the benzothiazole moiety. This step requires careful design and optimization.

    Carboxamide Formation: Finally, attach the carboxamide group to the quinoline ring.

Reaction Conditions::

Chemical Reactions Analysis

N-(1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide can participate in various reactions:

    Oxidation: It may undergo oxidation reactions, leading to the formation of different oxidation states.

    Reduction: Reduction processes can modify its functional groups.

    Substitution: Substituents on the benzothiazole or quinoline rings can be replaced.

    Common Reagents: Specific reagents depend on the desired transformation.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as an anticancer or antimicrobial agent.

    Biological Studies: Investigate its effects on cellular pathways and molecular targets.

    Industry: It could serve as a precursor for novel materials or pharmaceuticals.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Uniqueness: N-(1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide stands out due to its hybrid structure.

    Similar Compounds: Other benzothiazole-quinoline hybrids or related heterocycles may share similarities.

Properties

CAS No.

88067-78-1

Molecular Formula

C23H15N3OS

Molecular Weight

381.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H15N3OS/c27-22(26-23-25-19-12-6-7-13-21(19)28-23)17-14-20(15-8-2-1-3-9-15)24-18-11-5-4-10-16(17)18/h1-14H,(H,25,26,27)

InChI Key

UPTQIZSIHPGRDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC5=CC=CC=C5S4

Origin of Product

United States

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